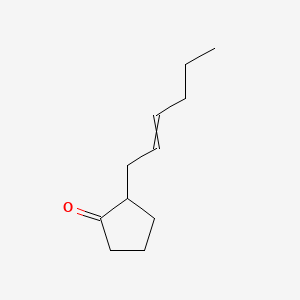
Cyclopentanone, 2-(2-hexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by a cyclopentanone ring substituted with a hexenyl group, making it a versatile intermediate in organic synthesis and an important compound in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(2-hexen-1-yl)- can be synthesized through various methods. One efficient method involves the iron-catalyzed cross-coupling of 2-[(2E)-3-chloroprop-2-en-1-yl]cyclopentanone with propylmagnesium bromide . This reaction typically requires specific conditions, such as the presence of an iron catalyst and a suitable solvent.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(2-hexen-1-yl)- often involves the use of bimetallic catalysts. For example, a bimetallic catalytic system with platinum as the base metal supported on carbon can be used to convert furfural to cyclopentanone under low hydrogen pressure . This method is advantageous due to its high selectivity and yield.
化学反応の分析
Types of Reactions
Cyclopentanone, 2-(2-hexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanones, alcohols, and carboxylic acids, depending on the type of reaction and reagents used.
科学的研究の応用
Structure and Characteristics
- Molecular Formula : C₁₁H₁₈O
- Molar Mass : 170.26 g/mol
- CAS Number : 16299-99-7
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 164 °C |
| Density | 0.87 g/cm³ |
| Solubility in Water | Insoluble |
Fragrance Industry
Cyclopentanone, 2-(2-hexen-1-yl)- is utilized as a fragrance ingredient due to its pleasant odor profile. It imparts fruity and floral notes, making it suitable for use in perfumes and personal care products. According to a patent, this compound can enhance fruity-exotic scent characteristics in formulations .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the production of other complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Alkylation Reactions : Used to introduce alkyl groups into other compounds.
- Reduction Reactions : Can be reduced to form alcohols or other functional groups.
Biological Research
Research has indicated potential biological activities of cyclopentanone derivatives. Studies suggest that compounds similar to cyclopentanone may exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against specific bacterial strains.
- Anti-inflammatory Properties : Investigations into cyclopentanone derivatives have suggested possible applications in reducing inflammation.
Case Study 1: Fragrance Development
A study evaluated the sensory characteristics of cyclopentanone compounds in fragrance formulations. The findings highlighted that the inclusion of cyclopentanone, 2-(2-hexen-1-yl)- significantly improved the overall scent profile, making it more appealing for consumer products.
Case Study 2: Antimicrobial Testing
In a laboratory setting, cyclopentanone derivatives were tested against various pathogens. The results demonstrated that certain derivatives exhibited notable antimicrobial properties, suggesting their potential use in pharmaceutical applications or as preservatives in cosmetics.
作用機序
The mechanism of action of cyclopentanone, 2-(2-hexen-1-yl)- involves its interaction with specific molecular targets and pathways. For example, in fragrance applications, the compound interacts with olfactory receptors to produce a characteristic scent. In chemical reactions, its reactivity is influenced by the presence of the hexenyl group, which can participate in various chemical transformations .
類似化合物との比較
Similar Compounds
Similar compounds to cyclopentanone, 2-(2-hexen-1-yl)- include:
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Pentylcyclopentanone: Another substituted cyclopentanone used in fragrance synthesis.
Uniqueness
Cyclopentanone, 2-(2-hexen-1-yl)- is unique due to the presence of the hexenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications.
特性
CAS番号 |
34687-46-2 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
2-[(E)-hex-2-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h4-5,10H,2-3,6-9H2,1H3/b5-4+ |
InChIキー |
XXQYRQXKTWEIFQ-SNAWJCMRSA-N |
SMILES |
CCCC=CCC1CCCC1=O |
異性体SMILES |
CCC/C=C/CC1CCCC1=O |
正規SMILES |
CCCC=CCC1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















